Demecycline

Beschreibung

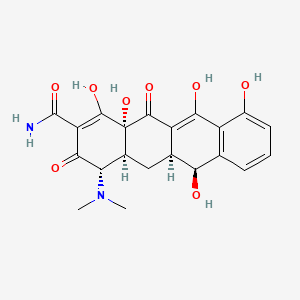

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMLZHPWMTQGK-SOUFLCLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024794 | |

| Record name | Demecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-02-0 | |

| Record name | Demecycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV240CH11P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and history of Demecycline from Streptomyces aureofaciens

An In-Depth Technical Guide on the Discovery and History of Demecycline from Streptomyces aureofaciens

Executive Summary

This compound is a broad-spectrum tetracycline antibiotic distinguished by its discovery from a mutant strain of Streptomyces aureofaciens. This guide provides a comprehensive technical overview of its history, from the initial discovery of the tetracycline class to the specific isolation and characterization of this compound. It details the experimental approaches of the era, the biosynthetic pathway modifications leading to its production, and its key pharmacological properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of antibiotics.

Historical Context: The Golden Age of Antibiotic Discovery

The mid-20th century marked a "golden age" of antibiotic discovery, spurred by the profound success of penicillin.[1] This era saw pharmaceutical companies establishing large-scale, systematic screening programs to identify novel antimicrobial agents from natural sources, particularly soil microorganisms.[1][2]

At the forefront of this movement was Lederle Laboratories, a division of American Cyanamid.[1][3] Under the research direction of Dr. Yellapragada Subbarow, a concerted effort was made to discover new antibiotics.[2][4] In 1944, Dr. Subbarow recruited Dr. Benjamin Minge Duggar, a 73-year-old botanist and retired professor from the University of Wisconsin, to lead a soil-screening program.[4][5][6] Duggar's objective was to find a superior antibiotic capable of combating diseases that were resistant to penicillin and other available drugs.[4]

The Foundational Discovery: Chlortetracycline from Streptomyces aureofaciens

Dr. Duggar's meticulous screening of thousands of soil samples bore fruit in 1945.[7][8] From a soil sample collected from a timothy hayfield in Missouri, a golden-hued, fungus-like bacterium was isolated.[3][9][10] This organism was named Streptomyces aureofaciens, derived from the Latin aureus for "gold," reflecting its distinctive color.[2][4]

The antibiotic substance extracted from this bacterium was named Aureomycin, later given the generic name chlortetracycline.[4][8] After extensive testing to confirm its efficacy and safety, Aureomycin was publicly introduced on July 21, 1948, at a New York Academy of Sciences conference.[4] It was the first tetracycline antibiotic and was hailed for its remarkably broad spectrum of activity, proving effective against a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsial and chlamydial organisms.[4][9][11]

References

- 1. benchchem.com [benchchem.com]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 5. wisconsinhistory.org [wisconsinhistory.org]

- 6. Medicine: Success Story | TIME [time.com]

- 7. Tetracycline - Wikipedia [en.wikipedia.org]

- 8. brainly.in [brainly.in]

- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 10. Genome Sequence of Streptomyces aureofaciens ATCC Strain 10762 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Demecycline's Mode of Action Against Gram-Positive Bacteria: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which demecycline, a tetracycline-class antibiotic, exerts its bacteriostatic effect against gram-positive bacteria. The primary mode of action is the inhibition of protein synthesis through high-affinity binding to the bacterial 70S ribosome. This document details the specific interactions with the 30S ribosomal subunit, presents quantitative data on binding affinities and antimicrobial activity, outlines key experimental methodologies for studying these interactions, and includes visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Demeclocycline, like other tetracycline antibiotics, functions by disrupting the process of translation in bacteria.[1][2][3] Its principal target is the 30S ribosomal subunit, a critical component of the 70S ribosome responsible for decoding messenger RNA (mRNA).[1][3][4] By binding to the 30S subunit, this compound effectively obstructs the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal acceptor (A) site.[1][5][6] This steric hindrance prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and arresting bacterial growth.[1][6] While the primary interaction is with the 30S subunit, some weaker binding to the 50S subunit has been observed, though the inhibitory effect is predominantly attributed to its action on the small ribosomal subunit.[1][7]

The binding of this compound to the 30S subunit is a specific interaction involving a network of hydrogen bonds and electrostatic interactions with the 16S rRNA.[1] This reversible binding is crucial for its bacteriostatic, rather than bactericidal, activity.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with bacterial ribosomes and its antimicrobial efficacy.

Table 1: Binding Affinity of this compound to E. coli Ribosomes

| Ribosomal Component | Number of High-Affinity Binding Sites (n1) | Equilibrium Constant (K1) (M⁻¹) | Number of Weak Binding Sites x Equilibrium Constant (n2K2) (M⁻¹) |

| 70S Ribosome | 1 | 3.2 x 10⁶ | 0.082 x 10⁶ |

| 30S Subunit | 1 | 2.2 x 10⁶ | 0.029 x 10⁶ |

| 50S Subunit | 0 | - | 0.035 x 10⁶ |

Data obtained from fluorescence anisotropy studies with ribosomes from Escherichia coli.[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Tetracyclines against Gram-Positive Bacteria

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | Tetracycline | - | >2 |

| Staphylococcus aureus (MRSA) | Tetracycline | - | >2 |

| Streptococcus pneumoniae | Tetracycline | 2 | 16 |

| Enterococcus faecalis | Tetracycline | 8 | >32 |

Note: Tetracycline MIC data is often used as a surrogate for the class, including this compound, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing.[8] More recent studies may show varying resistance patterns.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method quantifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[8][9][10]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from an 18-24 hour culture on a non-selective agar plate.[10] Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8][10] Further dilute the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

Inoculation: In a 96-well microtiter plate, add 100 µL of each this compound dilution to the respective wells.[9] Inoculate each well with 5-10 µL of the standardized bacterial suspension.[8] Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[8]

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[10]

Quantification of Ribosome Binding via Fluorescence Anisotropy

This technique measures the change in the rotational motion of a fluorescent molecule upon binding to a larger macromolecule. This compound is naturally fluorescent, making it suitable for this assay.

Protocol:

-

Preparation of Reagents: Prepare a series of dilutions of purified 70S or 30S ribosomes in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl).[1]

-

Fluorescence Anisotropy Measurement:

-

Mix a constant concentration of this compound with the varying concentrations of ribosomes.

-

Excite the sample with polarized light at the appropriate wavelength for this compound and measure the emission of polarized light.

-

The anisotropy value will increase as more this compound binds to the larger, slower-tumbling ribosomes.

-

-

Data Analysis: Plot the change in fluorescence anisotropy as a function of ribosome concentration. Fit the data to a binding isotherm to determine the equilibrium constant (K) and the number of binding sites (n).[7]

Visualizations

Caption: this compound's primary mechanism of action.

Caption: Workflow for MIC determination by broth microdilution.

Non-Ribosomal Effects

While the primary antibacterial action of this compound is the inhibition of protein synthesis, some tetracyclines have been noted to have other biological effects. However, these are generally considered secondary to the potent inhibition of translation and are more relevant in eukaryotic systems or at higher concentrations. For the purpose of its antibacterial mode of action against gram-positive bacteria, the ribosomal target is the core focus.

Conclusion

The bacteriostatic efficacy of this compound against gram-positive bacteria is fundamentally due to its specific and high-affinity binding to the 16S rRNA of the 30S ribosomal subunit. This interaction physically blocks the binding of aminoacyl-tRNA to the A-site, thereby inhibiting protein synthesis. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working to understand and overcome tetracycline resistance and to develop novel antimicrobial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Immunology / Microbiology Glossary: Antibiotics that Inhibit Protein Synthesis | ditki medical & biological sciences [ditki.com]

- 6. journals.irapa.org [journals.irapa.org]

- 7. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide to the Intrinsic Fluorescence Properties of Demecycline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic fluorescence properties of Demecycline, a tetracycline antibiotic. It details its photophysical characteristics, offers in-depth experimental protocols for its application, and visualizes key mechanisms and workflows. This document is intended to serve as a core resource for researchers leveraging this compound's fluorescence in their studies.

Core Fluorescence Properties of this compound

This compound, a derivative of tetracycline, exhibits intrinsic fluorescence that is highly sensitive to its local microenvironment.[1] This property is the foundation for its use as a fluorescent probe in various biological and biochemical assays.[1] The fluorescence of this compound is influenced by several factors, including solvent polarity, pH, and its interaction with macromolecules and metal ions.[1] Generally, tetracyclines are excited in the ultraviolet to blue range of the spectrum and emit in the green to yellow range.[1]

Quantitative Fluorescence Data

The key photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and optimizing experiments that utilize its fluorescent properties.

| Property | Value | Conditions/Solvent |

| Absorption Maximum (λ_abs) | ~372 nm | Methanol |

| ~345 nm | Aqueous Solution (pH 7) | |

| Emission Maximum (λ_em) | ~520 nm | Methanol |

| ~530-540 nm | Aqueous Solution (pH 7) | |

| Molar Extinction Coefficient (ε) | ~13,880 M⁻¹cm⁻¹ | at 372 nm in Methanol |

| Quantum Yield (Φ) | 2.2% | Complexed with magnesium |

| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with magnesium |

| Relative Fluorescence Brightness | 0.82 | Relative to tetracycline (1.0) in undecalcified bone sections |

Note: The fluorescence quantum yield of this compound is generally higher in organic solvents and decreases in aqueous solutions. The specific value is dependent on the solvent and pH.

Key Research Applications

The inherent fluorescence of this compound makes it a versatile tool in a range of research applications, from cellular imaging to studying molecular interactions.

-

Bacteriology: Its fluorescence is enhanced upon binding to the bacterial 30S ribosomal subunit, allowing for the visualization of its uptake and localization within bacteria.

-

Bone and Teeth Imaging: this compound chelates calcium ions on the surface of hydroxyapatite crystals in newly formed bone, acting as a stable fluorescent label for active mineralization sites.[1]

-

Drug-Biomolecule Interactions: Changes in this compound's fluorescence upon binding to proteins or nucleic acids can be used to study these interactions quantitatively.

-

Cellular Uptake Studies: Its intrinsic fluorescence allows for the monitoring of its transport across cell membranes using fluorescence microscopy.

-

Inducible Gene Expression Systems: this compound is a key component in Tet-On and Tet-Off systems, where it acts as a molecular switch to control gene expression.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound's fluorescence.

Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound hydrochloride

-

Quinine sulfate (or other suitable fluorescence standard)

-

0.1 M H₂SO₄

-

Solvent for this compound (e.g., methanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of the fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a stock solution of this compound in the chosen solvent.

-

-

Prepare a Series of Dilutions:

-

Prepare a series of dilutions of both the standard and this compound solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Using the fluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the excitation wavelength is the same for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The fluorescence quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solvents, respectively.[2]

-

-

Protocol 2: Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of this compound's fluorescence lifetime using TCSPC.

Materials:

-

This compound solution (absorbance < 0.1 at excitation wavelength)

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector.

-

Scattering solution (for instrument response function measurement)

Procedure:

-

Instrument Setup:

-

Warm up the light source and detector.

-

Set the excitation wavelength and emission wavelength (at the peak of this compound's emission).

-

-

Measure Instrument Response Function (IRF):

-

Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles).

-

Measure the IRF of the system.

-

-

Measure Sample Decay:

-

Replace the scattering solution with the this compound solution.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel.

-

-

Data Analysis:

-

Use appropriate software to perform deconvolution of the measured fluorescence decay with the IRF.

-

Fit the decay data to an exponential decay model to determine the fluorescence lifetime (τ). For multi-exponential decays, the different lifetime components and their relative amplitudes will be determined.

-

Protocol 3: Staining of Bacteria for Fluorescence Microscopy

This protocol details the labeling of bacteria with this compound for visualization.

Materials:

-

This compound hydrochloride stock solution (1 mg/mL)

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS) - Optional

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation)

Procedure:

-

Cell Preparation:

-

Harvest bacteria from the culture by centrifugation.

-

Wash the cells twice with PBS.

-

-

Staining:

-

Live-Cell Imaging: Resuspend the bacterial pellet in PBS containing this compound at a final concentration of 5-20 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.

-

Fixed-Cell Imaging: Fix the bacteria with 4% paraformaldehyde for 20 minutes. Wash the cells twice with PBS and then resuspend in PBS containing this compound (5-20 µg/mL) for 15-30 minutes in the dark.

-

-

Mounting:

-

Place a drop of the stained bacterial suspension on a microscope slide.

-

Add a drop of mounting medium and cover with a coverslip.

-

-

Imaging:

-

Image the specimen using a fluorescence microscope with an excitation wavelength around 350-400 nm and emission collection between 500-550 nm.

-

Protocol 4: Bone Labeling for Fluorescence Microscopy

This protocol describes both in vivo and in vitro methods for labeling bone with this compound.

Materials:

-

This compound hydrochloride

-

For in vivo: Animal model

-

For in vitro: Undecalcified bone sections

-

70% Ethanol

-

Resin for embedding (e.g., methyl methacrylate)

-

Microtome

-

Fluorescence microscope

Procedure for In Vivo Labeling:

-

Administration: Administer this compound to the animal model (e.g., 25-30 mg/kg body weight). For dynamic histomorphometry, two separate administrations are given with a drug-free interval in between.[1]

-

Tissue Processing:

-

After the desired labeling period, harvest the bone tissue.

-

Fix the tissue (e.g., in neutral buffered formalin).

-

Embed the undecalcified bone in resin.

-

Section the embedded bone using a microtome.[1]

-

-

Imaging: Mount the sections and image using a fluorescence microscope with a filter set appropriate for tetracyclines (e.g., excitation ~400 nm, emission ~530 nm).[1]

Procedure for In Vitro Staining:

-

Section Preparation: Prepare undecalcified bone sections.

-

Staining Solution: Prepare a 0.1-0.5% (w/v) solution of this compound in 70% ethanol.

-

Staining: Immerse the bone sections in the staining solution for 1-2 hours at room temperature in the dark.

-

Washing: Rinse the sections thoroughly with 70% ethanol, followed by a final rinse with distilled water.

-

Mounting and Imaging: Air dry the sections, mount, and image as described for in vivo labeling.

Protocol 5: Cellular Uptake Analysis Using Fluorescence Microscopy

This protocol outlines a method to visualize the uptake of this compound into eukaryotic cells.

Materials:

-

Cultured cells on coverslips

-

Cell culture medium

-

This compound hydrochloride

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI) - Optional

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Incubation: Replace the medium with fresh medium containing the desired concentration of this compound. Incubate for various time points to observe the dynamics of uptake.

-

Washing: Wash the cells three times with PBS to remove extracellular this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Staining (Optional): If desired, stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the cells using a fluorescence microscope. Use a filter set for this compound (e.g., blue excitation) and for DAPI (UV excitation) if used.

Protocol 6: Investigating Drug-Protein Interactions

This protocol describes how to use this compound's intrinsic fluorescence to study its interaction with a target protein.

Materials:

-

Purified protein of interest

-

This compound hydrochloride

-

Buffer solution (ensure it does not interfere with fluorescence)

-

Fluorometer

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the protein in the buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Titration:

-

In a cuvette, place a fixed concentration of the protein solution.

-

Record the fluorescence emission spectrum of the protein alone (if it has intrinsic fluorescence) and of this compound alone.

-

Titrate the protein solution with increasing concentrations of this compound, recording the fluorescence spectrum after each addition and incubation period to allow for binding equilibrium.

-

-

Data Analysis:

-

Monitor the changes in this compound's fluorescence intensity and/or emission maximum upon binding to the protein.

-

The binding parameters, such as the binding constant (K_b) and the number of binding sites (n), can be determined by analyzing the fluorescence quenching or enhancement data using appropriate models, such as the Stern-Volmer equation for quenching.

-

Visualizations of Mechanisms and Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Mechanism of this compound's antibiotic action on the bacterial ribosome.

Caption: Workflow of the Tet-Off inducible gene expression system.

Caption: General experimental workflow for fluorescence microscopy using this compound.

References

Demecycline as a Fluorescent Bone Labeling Agent: A Technical Guide

Abstract

Demecycline, a member of the tetracycline class of antibiotics, possesses intrinsic fluorescent properties that have been effectively harnessed for the vital scientific application of bone labeling. This technique is fundamental to the study of bone dynamics, enabling the visualization and quantification of new bone formation. This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's function as a fluorescent bone label, presents detailed experimental protocols for its application, and summarizes key quantitative data. Furthermore, it visualizes the chemical interactions and experimental workflows through detailed diagrams to provide a comprehensive resource for researchers in the field.

Core Mechanism of Fluorescent Bone Labeling

The utility of this compound as a bone labeling agent is not primarily rooted in a complex biological pathway but in a direct physicochemical interaction with the mineral component of bone. The core mechanism is the chelation of calcium ions by the this compound molecule at sites of active bone mineralization.[1]

Newly formed bone is rich in amorphous calcium phosphate, which rapidly matures into crystalline hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂]. During this mineralization process, systemically administered this compound molecules become incorporated into the bone matrix. The tetracycline structure contains multiple oxygen and hydroxyl groups that act as electron donors, enabling the molecule to form stable coordination complexes with the Ca²⁺ ions on the surface of hydroxyapatite crystals.[1][2]

This incorporation is permanent and results in a stable fluorescent label precisely at the location of the mineralization front at the time of the drug's administration.[1] When undecalcified bone sections are illuminated with ultraviolet or violet light, the incorporated this compound emits a characteristic yellow-green fluorescence, creating a distinct line that can be visualized and measured using fluorescence microscopy.[3]

The fluorescence of this compound, like other tetracyclines, is sensitive to its local environment, including factors like pH and solvent polarity.[1][3] Its fluorescence is significantly enhanced upon chelation with metal ions, such as the calcium found in bone.[1]

Diagram 1: Mechanism of this compound binding to hydroxyapatite.

Quantitative Data for this compound Labeling

The successful application of this compound as a bone label requires an understanding of its photophysical properties and appropriate dosing regimens. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions / Solvent | Reference |

|---|---|---|---|

| Absorption Maximum (λ_abs) | ~345 nm | Aqueous Solution (pH 7) | [3] |

| ~372 nm | Methanol | [3] | |

| Emission Maximum (λ_em) | ~530-540 nm | Aqueous Solution (pH 7) | [3] |

| ~520 nm | Methanol | [3] | |

| Molar Extinction Coefficient (ε) | ~13,880 M⁻¹cm⁻¹ | Methanol (at 372 nm) | [3] |

| Quantum Yield (Φ) | 2.2% | Complexed with Magnesium | [1] |

| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with Magnesium |[1] |

Table 2: Example Dosing Regimens for Bone Labeling

| Subject | Indication | This compound Dose | Regimen Details | Reference |

|---|---|---|---|---|

| Human | Bone Biopsy (eGFR < 30 mL/min) | 150 mg, twice daily | Administered for 3 days, followed by a 14-day drug-free period, then a second 3-day course. | [4] |

| Rat | Dynamic Histomorphometry | 30 - 60 mg/kg bodyweight | Administered subcutaneously. Higher doses (60 mg/kg) used to compensate for weaker fluorescence signals. | [5] |

| Murine Model | Bone Formation Analysis | 20 mg/kg | Administered via subcutaneous injection. |[6] |

Experimental Protocols

Protocol for In Vivo Double Bone Labeling in Animal Models

This protocol is adapted from established methods for dynamic bone histomorphometry to measure parameters such as mineral apposition rate (MAR).[1][5]

Objective: To administer two sequential fluorescent labels to quantify the rate of bone formation over a defined period.

Materials:

-

This compound hydrochloride

-

A second distinguishable fluorochrome (e.g., Calcein or Alizarin Complexone)

-

Sterile saline for injection (or other appropriate vehicle)

-

Animal model (e.g., Wistar rats)

-

Fluorescence microscope with appropriate filter sets (e.g., UV/Violet excitation, Blue/Green emission)

Procedure:

-

First Label Administration (Day 0): Prepare a sterile solution of this compound hydrochloride in saline. Administer to the animal via subcutaneous or intraperitoneal injection at a dose of 30 mg/kg.

-

Inter-label Period (Days 1-9): House the animals under standard conditions. This drug-free interval allows the first label to be fully incorporated and provides separation from the second label. A typical interval is 10-14 days, but is adjusted based on the expected rate of bone formation.

-

Second Label Administration (Day 10): Administer the second fluorochrome (e.g., Calcein, 10 mg/kg). This label will mark the mineralization front at this new time point.

-

Pre-euthanasia Period (Days 11-12): Allow two days for the second label to be fully incorporated into the bone.

-

Euthanasia and Tissue Harvest (Day 13): Euthanize the animals according to approved ethical protocols. Harvest the bones of interest (e.g., femur, tibia).

-

Tissue Processing:

-

Fix the tissue in 70% ethanol or neutral buffered formalin. Avoid acidic fixatives, which will demineralize the bone and remove the label.

-

Dehydrate the specimens through a graded series of ethanol.

-

Embed the undecalcified bone in a hard resin, such as methyl methacrylate.

-

-

Sectioning: Using a microtome equipped with a heavy-duty tungsten carbide knife, cut 5-10 µm thick sections from the embedded bone.

-

Fluorescence Microscopy:

-

Mount the unstained sections on glass slides.

-

Image the sections using a fluorescence microscope. Use a filter set appropriate for tetracyclines (e.g., excitation ~400 nm, emission ~530 nm) to visualize the this compound label and a separate filter set for the second label.

-

The distance between the two distinct fluorescent lines represents the amount of new bone formed during the inter-label period, allowing for calculation of the Mineral Apposition Rate.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mayocliniclabs.com [mayocliniclabs.com]

- 5. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

Demecycline's Anticancer Potential: An In-Depth Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demecycline, a tetracycline antibiotic, has demonstrated promising anticancer activity in preliminary in vitro studies, particularly against glioblastoma. This technical guide synthesizes the available data on this compound's direct cytotoxic effects on cancer cells and its indirect antitumor activity through the modulation of immune cells. The primary mechanism of action appears to involve the upregulation of DNA Damage Inducible Transcript 4 (DDIT4), leading to the inhibition of the mTOR signaling pathway. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visualizations of the implicated signaling pathways to support further research and development in oncology.

Direct Anticancer Activity of this compound

Preliminary in vitro studies have focused on the effects of this compound on glioblastoma brain tumor-initiating cells (BTICs), which are believed to be responsible for tumor recurrence and resistance to therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro assays assessing the direct anticancer effects of this compound on glioblastoma BTICs.

Table 1: Effect of this compound on Glioblastoma BTIC Viability (alamarBlue Assay)

| Cell Line | Treatment Duration | This compound Concentration (µM) | % Viability (Relative to Control) |

| BT025 | 72 hours | 1 | ~90% |

| 5 | ~75% | ||

| 10 | ~60%** | ||

| BT048 | 72 hours | 1 | ~95% |

| 5 | ~80% | ||

| 10 | ~65%** | ||

| *Note: Percentage viability is estimated from graphical representations in the source literature. Statistical significance is reported as *p < 0.05, *p < 0.01. |

Table 2: Effect of this compound on Glioblastoma BTIC Neurosphere Formation

| Cell Line | Treatment Duration | This compound Concentration (µM) | Observed Effect on Neurosphere Formation |

| BT025 | 72 hours | 10 | Significant reduction in sphere formation |

| BT048 | 72 hours | 10 | Significant reduction in sphere formation |

| ***Note: The term "significant reduction" is used as reported in the source literature; specific quantitative percentage reductions were not provided. Statistical significance is reported as p < 0.001. |

Indirect Anticancer Activity: Monocyte Activation

This compound has been shown to exert indirect anticancer effects by activating monocytes, which can differentiate into tumor-fighting macrophages.

Quantitative Data Summary

Table 3: Effect of this compound on TNF-α Production by Human Monocytes

| Treatment Condition | This compound Concentration (µM) | Fold Increase in TNF-α (Relative to Control) |

| IL-1β/IFN-γ Stimulated | 10 | ~1.5-fold |

| LPS Stimulated | 10 | ~1.8-fold |

| Note: Fold increase is estimated from graphical representations in the source literature. |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

alamarBlue® Cell Viability Assay

This assay quantitatively measures cell proliferation and viability.

-

Cell Plating: Seed glioblastoma BTICs (BT025 or BT048) at a density of 5,000 cells/well in a 96-well plate in complete stem cell medium.

-

Treatment: After 24 hours, treat the cells with this compound at final concentrations of 1, 5, and 10 µM. Include a vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay: Add alamarBlue® reagent to each well at 10% of the total volume.

-

Reading: Incubate for 4-6 hours and then measure fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the viability of the untreated control cells.

Neurosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.

-

Cell Dissociation: Dissociate glioblastoma BTIC neurospheres into a single-cell suspension using Accutase.

-

Cell Plating: Plate the single cells at a density of 10,000 cells/well in a 96-well ultra-low attachment plate in serum-free neural stem cell medium supplemented with growth factors.

-

Treatment: Add this compound at a final concentration of 10 µM. Include an untreated control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification: Count the number of neurospheres formed in each well using an inverted microscope. A neurosphere is typically defined as a sphere with a diameter greater than 50 µm.

-

Analysis: Compare the number of neurospheres in the this compound-treated wells to the control wells.

Monocyte Activation Assay (TNF-α ELISA)

This assay measures the activation of monocytes by quantifying the secretion of the pro-inflammatory cytokine TNF-α.

-

Monocyte Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Plating: Plate the isolated monocytes at a density of 2 x 10⁵ cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Stimulation and Treatment: Stimulate the monocytes with either IL-1β (10 ng/mL) and IFN-γ (20 ng/mL) or Lipopolysaccharide (LPS; 100 ng/mL). Concurrently, treat the cells with this compound at a final concentration of 10 µM. Include stimulated but untreated controls.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

-

Analysis: Compare the TNF-α concentrations in the this compound-treated wells to the stimulated, untreated control wells.

Signaling Pathways and Visualizations

The anticancer effects of this compound are linked to the modulation of specific intracellular signaling pathways.

mTOR Signaling Pathway Inhibition

A key mechanism of this compound's direct anticancer activity is the inhibition of the mTORC1 signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] this compound upregulates the expression of DDIT4, a known inhibitor of the mTORC1 pathway.

Caption: this compound-induced mTORC1 signaling inhibition.

Experimental Workflow for Direct Anticancer Activity Assessment

The following diagram illustrates the experimental workflow for evaluating the direct effects of this compound on glioblastoma BTICs.

Caption: Workflow for assessing direct anticancer effects.

Experimental Workflow for Indirect Anticancer Activity Assessment

This diagram outlines the workflow for assessing the indirect, monocyte-mediated anticancer effects of this compound.

Caption: Workflow for assessing indirect anticancer effects.

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that this compound possesses both direct and indirect anticancer properties, particularly against glioblastoma. The inhibition of the mTOR pathway via DDIT4 upregulation presents a clear mechanism for its direct cytotoxic effects. Furthermore, its ability to activate monocytes highlights a potential immunomodulatory role in the tumor microenvironment.

Future research should focus on:

-

Determining the IC50 values of this compound in a broader range of cancer cell lines.

-

Conducting in vivo studies to validate these in vitro findings in animal models of glioblastoma.

-

Elucidating the precise upstream transcriptional regulators of DDIT4 that are modulated by this compound.

-

Investigating the efficacy of this compound in combination with standard-of-care chemotherapies for glioblastoma.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound as a potential repurposed therapeutic for cancer treatment.

References

Demecycline's Inhibition of Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of demecycline, a tetracycline-class antibiotic, in the inhibition of bacterial protein synthesis. It delves into the molecular interactions, binding affinities, and the structural basis of its inhibitory effect. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of the inhibitory pathway and experimental workflows to serve as a critical resource for researchers in microbiology, structural biology, and antibiotic drug development.

Introduction

Demeclocycline is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Like other tetracyclines, its primary mechanism of action is the inhibition of protein synthesis in bacteria, which is essential for their growth and replication.[2][3] The bacterial 70S ribosome, a complex macromolecular machine responsible for translating messenger RNA (mRNA) into proteins, is the primary target of this compound.[4] A thorough understanding of the molecular interactions between this compound and the ribosome is crucial for elucidating its efficacy, understanding resistance mechanisms, and guiding the development of novel antimicrobial agents.

Mechanism of Action

Demeclocycline exerts its bacteriostatic effect by binding to the bacterial 70S ribosome and disrupting the translation elongation process.[5] The primary binding site is located on the 30S ribosomal subunit.[4][6]

Binding to the 30S Ribosomal Subunit

Demeclocycline binds with high affinity to a specific pocket on the 30S subunit.[4][7] This binding is reversible and involves a network of molecular interactions, including hydrogen bonds and electrostatic interactions, primarily with the 16S rRNA component.[4] Structural studies have identified that tetracyclines bind between helices h31 and h34 of the 30S head, in proximity to the mRNA channel.[8]

Steric Hindrance of Aminoacyl-tRNA Binding

The binding of this compound to the 30S subunit physically obstructs the acceptor (A) site of the ribosome.[4][9] This steric hindrance prevents the incoming aminoacyl-tRNA (aa-tRNA) from binding to its corresponding codon on the mRNA molecule.[5][9] By blocking the A site, this compound effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis.[4]

Potential Secondary Binding Sites and Effects on Initiation

While the primary inhibitory action of this compound is at the A site of the 30S subunit, some evidence suggests weaker, secondary interactions with the 50S ribosomal subunit.[4] Furthermore, recent studies on tetracyclines indicate a potential complementary mechanism involving the inhibition of translation initiation.[5][10] These studies suggest that tetracyclines can influence the conformation of initiation factors, potentially slowing the transition from initiation to elongation.[10]

Quantitative Data

The interaction of this compound with the bacterial ribosome and its resulting antimicrobial activity have been quantified through various experimental approaches.

Ribosome Binding Affinity

The binding affinity of this compound to Escherichia coli ribosomes has been determined using fluorescence anisotropy. The equilibrium constants (K) are summarized in the table below.

| Ribosomal Component | Number of Strong Binding Sites (n1) | Equilibrium Constant for Strong Binding (K1) (M⁻¹) | Product of Weak Binding Sites and their Affinity (n2K2) (M⁻¹) |

| 30S Subunit | 1 | 2.2 x 10⁶ | 0.029 x 10⁶ |

| 50S Subunit | 0 | - | 0.035 x 10⁶ |

| 70S Ribosome | 1 | 3.2 x 10⁶ | 0.082 x 10⁶ |

| Data from Epel & Woolley, 1984[7] |

In Vitro Antibacterial Activity

The in vitro potency of this compound is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table presents representative MIC data for tetracycline (as a surrogate for this compound, per CLSI guidelines) against common bacterial pathogens.

| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Tetracycline | ≤1.0 | >16 | ≤0.5 - >16 |

| Streptococcus pneumoniae | Tetracycline | ≤1.0 | - | ≤0.06 - ≥4 |

| Escherichia coli | Tetracycline | ≤4 | >16 | ≤0.5 - >16 |

| Haemophilus influenzae | Tetracycline | ≤2 | - | ≤2 - ≥8 |

| Neisseria gonorrhoeae | Tetracycline | ≤0.25 | - | ≤0.25 - ≥2 |

| Note: Data is primarily based on tetracycline susceptibility as a surrogate for this compound, as per CLSI guidelines.[11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial protein synthesis by this compound.

Fluorescence Anisotropy for Ribosome Binding

This technique measures the change in the polarization of fluorescence of this compound (which is naturally fluorescent) upon binding to the much larger ribosomal particle.

Objective: To determine the binding affinity (equilibrium constant) of this compound to bacterial ribosomes.

Materials:

-

Purified 70S ribosomes or 30S/50S subunits

-

Demeclocycline hydrochloride

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)₂, 50 mM NH₄Cl, 2 mM DTT)

-

Fluorometer with polarization filters

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the binding buffer and determine its concentration spectrophotometrically.

-

Prepare a series of dilutions of the ribosomal particles in the binding buffer.

-

-

Binding Reaction:

-

In a quartz cuvette, add a fixed concentration of this compound (e.g., 1 µM).

-

Titrate with increasing concentrations of the ribosomal particles.

-

Incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 15 minutes).

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation and emission wavelengths appropriate for this compound (e.g., excitation at 400 nm, emission at 520 nm).

-

Measure the fluorescence anisotropy for each concentration of ribosomal particles.

-

-

Data Analysis:

-

Plot the change in anisotropy as a function of the ribosomal particle concentration.

-

Fit the data to a binding isotherm (e.g., a single-site or two-site binding model) to determine the equilibrium constant (K) and the number of binding sites (n).

-

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit the synthesis of a reporter protein in a cell-free system.

Objective: To determine the concentration of this compound required to inhibit protein synthesis by 50% (IC₅₀).

Materials:

-

Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine)

-

Demeclocycline hydrochloride

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing the S30 extract, DNA template, and amino acid mixture.

-

Prepare serial dilutions of this compound.

-

-

Inhibition Reaction:

-

In microcentrifuge tubes or a multi-well plate, combine the master mix with the different concentrations of this compound.

-

Include a no-drug control and a no-template control.

-

Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

-

-

Quantification of Protein Synthesis:

-

If using a radiolabeled amino acid, precipitate the synthesized proteins (e.g., with trichloroacetic acid), collect on a filter, and measure radioactivity using a scintillation counter.

-

If using a fluorescent reporter, measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method to determine the in vitro susceptibility of bacteria to an antibiotic.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Demeclocycline hydrochloride

-

96-well microtiter plates

Protocol:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of this compound in CAMHB in the wells of a microtiter plate.

-

-

Inoculum Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

Visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound binds to the A site on the 30S ribosomal subunit, blocking aminoacyl-tRNA entry.

Experimental Workflow for Fluorescence Anisotropy

Caption: Workflow for determining this compound-ribosome binding affinity using fluorescence anisotropy.

Conclusion

Demeclocycline is a potent inhibitor of bacterial protein synthesis, acting primarily through high-affinity, reversible binding to the 30S ribosomal subunit. This interaction sterically occludes the ribosomal A site, thereby preventing the binding of aminoacyl-tRNA and halting polypeptide elongation. The quantitative data on its binding affinity and antibacterial activity, coupled with detailed experimental protocols, provide a robust framework for further research into its mechanism of action, the development of resistance, and the design of next-generation antibiotics. The potential for secondary binding sites and effects on translation initiation warrants further investigation to fully elucidate the complete inhibitory profile of this important antibiotic.

References

- 1. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of ribosomal crystal structures in antibiotic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 6. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The binding of 6‐demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy. | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

Spectroscopic Properties of Demecycline: An In-depth Technical Guide for Biophysical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Demecycline, a tetracycline antibiotic, for its application in biophysical studies. This document details the absorption, fluorescence, and circular dichroism characteristics of this compound, offering insights into its behavior in various environments and its interactions with biological macromolecules. Detailed experimental protocols and visual representations of key mechanisms are included to facilitate the practical application of this knowledge in research and drug development.

Core Spectroscopic Properties of this compound

This compound, like other tetracyclines, possesses intrinsic spectroscopic properties that are sensitive to its local environment, making it a valuable tool for biophysical investigations. Its characteristic four-ring system is the primary chromophore and fluorophore.

UV-Visible Absorption Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet and visible regions, which are influenced by pH, solvent polarity, and metal ion chelation. The absorption spectrum typically shows multiple bands corresponding to the different electronic transitions within the molecule.

Table 1: UV-Visible Absorption Properties of this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Conditions | Reference |

| ~380 nm | Not specified | In 5 N sodium hydroxide solution | [1] |

| 410 nm | Not specified | Complex with Molybdenum (VI) | [2] |

Fluorescence Spectroscopy

This compound is intrinsically fluorescent, a property that is highly dependent on its environment. Factors such as solvent polarity, pH, and binding to macromolecules can significantly alter its fluorescence quantum yield, lifetime, and emission maximum.[3] This sensitivity makes it a useful probe for studying binding events and local environmental changes. Generally, tetracyclines are excited in the ultraviolet to blue range and emit in the green to yellow range.[3]

Table 2: Fluorescence Properties of this compound

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~400 nm | General (for bone labeling) | [3] |

| Emission Maximum (λem) | ~530 nm | General (for bone labeling) | [3] |

| Quantum Yield (Φ) | 2.2% | Complexed with magnesium | [3] |

| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with magnesium | [3] |

| Relative Fluorescence Brightness | 0.82 | Relative to tetracycline (1.0) in undecalcified bone sections | [3] |

The fluorescence of this compound is known to be enhanced upon chelation with metal ions such as Mg²⁺ and Ca²⁺.[3] Its protonation state, which is pH-dependent, also influences its fluorescence characteristics.[3]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the conformation of chiral molecules like this compound and their interactions with macromolecules. While specific CD spectral data for this compound is limited in the readily available literature, studies on tetracycline complexes with metal ions like Mg²⁺ and Ca²⁺ have shown that CD can be used to determine the stoichiometry and chelation sites of these interactions.[4] The conformation of tetracyclines in solution is influenced by pH and metal ion binding, which can be monitored by changes in their CD spectra.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the spectroscopic properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound.

Materials:

-

This compound hydrochloride

-

Spectrophotometer grade solvents (e.g., methanol, ethanol, deionized water)

-

Buffers of various pH

-

Quartz cuvettes (1 cm path length)

-

A double-beam UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or 0.01 M HCl). Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution with the desired solvent or buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200 - 600 nm).

-

Set the scan speed and slit width as appropriate for the instrument.

-

-

Blank Measurement: Fill a quartz cuvette with the same solvent or buffer used for the working solution. Place it in the reference and sample holders and record a baseline spectrum.

-

Sample Measurement: Replace the blank in the sample holder with the cuvette containing the this compound working solution.

-

Data Acquisition: Record the absorption spectrum of the this compound solution.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound hydrochloride

-

Spectrofluorometer grade solvents

-

Buffers of various pH

-

Quartz fluorescence cuvettes (1 cm path length)

-

A spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent or buffer. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength (e.g., based on the absorption maximum, or a trial wavelength like 380 nm).

-

Scan a range of emission wavelengths (e.g., 400 - 700 nm) to find the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined λem.

-

Scan a range of excitation wavelengths (e.g., 250 - 500 nm) to find the excitation maximum (λex).

-

-

Blank Subtraction: Record the spectrum of the solvent or buffer blank under the same conditions and subtract it from the sample spectra to correct for Raman scattering and other background signals.

-

Quantum Yield and Lifetime Measurement (Optional): These measurements require specialized instrumentation and comparison with a known fluorescence standard.

Circular Dichroism (CD) Spectroscopy

This protocol outlines the general procedure for acquiring CD spectra of this compound, for instance, to study its interaction with a protein.

Materials:

-

This compound hydrochloride

-

Purified protein or other macromolecule of interest

-

CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

-

Quartz CD cuvette (e.g., 0.1 cm path length)

-

A circular dichroism spectropolarimeter with a nitrogen purge

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound, the macromolecule, and their mixture in the CD-compatible buffer. The final concentrations will depend on the system being studied and the cuvette path length.

-

Ensure all solutions are clear and free of aggregates by centrifugation or filtration.

-

-

Instrument Setup:

-

Turn on the spectropolarimeter and the nitrogen purge, allowing the instrument to stabilize.

-

Set the desired wavelength range (e.g., Far-UV: 190-260 nm for protein secondary structure; Near-UV/Vis: 250-450 nm for tertiary structure and ligand binding).

-

Set other parameters such as bandwidth, scan speed, and number of accumulations.

-

-

Blank Measurement: Record the CD spectrum of the buffer alone.

-

Individual Component Spectra: Record the CD spectra of the this compound solution and the macromolecule solution separately.

-

Complex Spectrum: Record the CD spectrum of the mixture of this compound and the macromolecule.

-

Data Processing:

-

Subtract the buffer spectrum from all other spectra.

-

To observe the CD changes upon binding, subtract the spectra of the individual components from the spectrum of the complex. The resulting difference spectrum represents the induced CD signal or conformational changes.

-

Signaling Pathways and Experimental Workflows

The biophysical applications of this compound often involve its interaction with biological systems. Here, we visualize key mechanisms and workflows.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibiotic effect by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[6] This interaction can be studied using various biophysical techniques, including fluorescence spectroscopy, where changes in this compound's fluorescence can report on binding.

Caption: this compound's mechanism of inhibiting bacterial protein synthesis.

Tet-On/Tet-Off Inducible Gene Expression System

This compound and its analogs are crucial components of the widely used Tet-On and Tet-Off systems for inducible gene expression in eukaryotes.[3] this compound acts as a molecular switch to control the transcription of a gene of interest.

In the Tet-Off system, gene expression is active in the absence of this compound and is turned off in its presence.

Caption: Workflow of the Tet-Off inducible gene expression system.

Conversely, in the Tet-On system, gene expression is induced by the presence of this compound.

Caption: Workflow of the Tet-On inducible gene expression system.

Conclusion

The spectroscopic properties of this compound make it a versatile tool for a wide range of biophysical studies. Its environmentally sensitive absorption and fluorescence provide a means to investigate molecular interactions, while its role as a molecular switch in gene expression systems highlights its utility in cell biology. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their experimental designs. Further exploration of its circular dichroism properties and a more extensive characterization of its spectroscopic behavior in a broader range of solvent and pH conditions will undoubtedly expand its application in biophysical research and drug development.

References

- 1. theory.labster.com [theory.labster.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Circular dichroism spectra of tetracycline complexes with Mg+2 and Ca+2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Circular Dichroism Measurements of the Tetracyclines IV. 5-Hydroxylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Demecycline as a Tool for Studying Ribosomal Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecycline, a tetracycline-class antibiotic, serves as a powerful molecular probe for elucidating the intricacies of ribosomal function. Its well-characterized mechanism of action, involving the specific inhibition of protein synthesis, makes it an invaluable tool for a range of biochemical and structural studies. This technical guide provides a comprehensive overview of this compound's interaction with the bacterial ribosome, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this document presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's application in ribosomal research.

Introduction

This compound is a broad-spectrum bacteriostatic antibiotic that exerts its effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2][3] Like other tetracyclines, its primary mode of action is the inhibition of the elongation step of translation.[1] This is achieved through high-affinity, reversible binding to the 30S ribosomal subunit.[2][4] By understanding the precise molecular interactions between this compound and the ribosome, researchers can gain critical insights into the fundamental processes of translation, mechanisms of antibiotic resistance, and pathways for the rational design of novel therapeutics.

Mechanism of Action

The canonical mechanism of this compound involves its binding to the small (30S) ribosomal subunit, which, in conjunction with the large (50S) subunit, forms the complete 70S ribosome in bacteria.[1][3]

2.1. Binding to the 30S Ribosomal Subunit

Demeclocycline binds to a primary high-affinity site on the 30S subunit.[1][5] This binding site is located in a region that sterically interferes with the proper placement of the aminoacyl-tRNA (aa-tRNA) into the acceptor (A) site of the ribosome during the elongation cycle.[1][4] By occupying this critical pocket, this compound effectively prevents the incoming aa-tRNA from binding to its corresponding mRNA codon, thereby halting the addition of amino acids to the growing polypeptide chain and arresting protein synthesis.[1] While the primary inhibitory effect is attributed to its interaction with the 30S subunit, some evidence also suggests a weaker, secondary interaction with the 50S ribosomal subunit.[2][5]

2.2. Molecular Interactions

The specificity of this compound's binding is dictated by a network of hydrogen bonds and van der Waals interactions with the 16S rRNA component of the 30S subunit.[1] Specific nucleotide residues within the 16S rRNA form the binding pocket that accommodates the this compound molecule.

2.3. Impact on Translation

While the primary effect of this compound is on the elongation phase of protein synthesis, some studies suggest that tetracyclines can also influence other stages of translation. For instance, there is evidence that tetracyclines may also inhibit aspects of translation initiation.[6][7] This broader impact makes this compound a versatile tool for probing the dynamic nature of the ribosome at various points in the translation cycle.

Quantitative Data

The interaction of this compound with the ribosome and its inhibitory effects on protein synthesis can be quantified. The following tables summarize key parameters.

Table 1: Binding Affinity of this compound to Escherichia coli Ribosomes

| Ribosomal Component | Number of Strong Binding Sites (n) | Equilibrium Constant (K1) | Reference |

| 70S Ribosome | 1 | 3.2 x 10⁶ M⁻¹ | [5] |

| 50S Subunit | 0 | - | [5] |

| 30S Subunit | 1 | 2.2 x 10⁶ M⁻¹ | [5] |

Data obtained by fluorescence anisotropy.

Table 2: Inhibitory Concentration of Selected Tetracyclines

| Compound | Assay | IC50 | Cell Type | Reference |

| Doxycycline | Protein Synthesis Inhibition | 5 x 10⁻⁶ M to 5 x 10⁻⁴ M | 3T6 and CEF cells | [8] |

| Chlortetracycline | Protein Synthesis Inhibition | 5 x 10⁻⁶ M to 5 x 10⁻⁴ M | 3T6 and CEF cells | [8] |

| Oxytetracycline | Protein Synthesis Inhibition | 5 x 10⁻⁶ M to 5 x 10⁻⁴ M | 3T6 and CEF cells | [8] |

Experimental Protocols

A variety of experimental techniques can be employed to study the interaction of this compound with the ribosome. Below are outlines of key methodologies.

4.1. Ribosome Purification

The isolation of pure and active ribosomes is a prerequisite for most in vitro studies.

-

Objective: To isolate 70S ribosomes or their 30S and 50S subunits from bacterial cells.

-

General Procedure:

-

Cell Lysis: Bacterial cells (e.g., E. coli) are harvested and lysed, typically by mechanical means such as a French press or sonication, in a buffer containing appropriate concentrations of Mg²⁺ to maintain ribosome integrity.

-

Clarification: The cell lysate is centrifuged at low speed to remove cell debris.

-

Crude Ribosome Pelleting: The supernatant is then subjected to ultracentrifugation to pellet the ribosomes.[9]

-

Sucrose Cushion/Gradient Centrifugation: The crude ribosome pellet is resuspended and layered onto a sucrose cushion or a linear sucrose gradient (e.g., 10-40%) for further purification.[9][10] Ultracentrifugation through the gradient separates ribosomes from other cellular components and can also separate 70S ribosomes from their subunits.[9]

-

Fractionation and Concentration: Fractions containing the desired ribosomal species are collected, and the ribosomes are concentrated by pelleting or ultrafiltration.[9][10]

-

4.2. In Vitro Translation Assay

These assays are used to measure the inhibitory effect of this compound on protein synthesis.

-

Objective: To quantify the inhibition of mRNA translation into protein in a cell-free system in the presence of this compound.

-

General Procedure:

-

Reaction Setup: A reaction mixture is prepared containing purified ribosomes, a template mRNA (e.g., encoding a reporter protein like GFP), amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine), tRNAs, and an energy source (ATP, GTP).[11][12]

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at an appropriate temperature (e.g., 37°C) to allow for translation to occur.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this can be done by precipitating the protein, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter. If a reporter protein like GFP is used, its fluorescence can be measured.[11]

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.[13]

-

4.3. Fluorescence Anisotropy Binding Assay

This technique can be used to measure the binding affinity of this compound to ribosomes.

-

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to ribosomal subunits.

-

General Procedure:

-

Sample Preparation: A series of solutions with a fixed concentration of this compound and varying concentrations of purified ribosomes (or subunits) are prepared in a suitable buffer.[1]

-

Fluorescence Anisotropy Measurement: The fluorescence anisotropy of each sample is measured using a fluorometer. This compound is fluorescent, and its rotational motion changes upon binding to the much larger ribosome, leading to a change in the anisotropy of its fluorescence.[1][5]

-

Data Analysis: The change in fluorescence anisotropy is plotted against the ribosome concentration. The data is then fitted to a binding equation to determine the Kd.[1]

-

4.4. Ribosome Footprinting (Ribo-Seq)

This is a powerful, high-throughput sequencing technique to map the in vivo positions of ribosomes on mRNA, and it can be used to study the effects of translation inhibitors like this compound.

-

Objective: To determine the precise locations of ribosomes on the transcriptome and how this is affected by this compound treatment.

-

General Procedure:

-

Cell Treatment and Lysis: Cells are treated with this compound (or a control) to arrest translation. The cells are then lysed under conditions that preserve ribosome-mRNA complexes.[14][15]

-

Nuclease Digestion: The lysate is treated with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.[14][15]

-

Ribosome Isolation: The ribosome-protected mRNA fragments (footprints) are isolated by ultracentrifugation through a sucrose cushion.[15]

-

Footprint Purification: The RNA footprints (typically 28-32 nucleotides in length) are purified from the ribosomes.[14]

-

Library Preparation and Sequencing: The purified footprints are converted into a cDNA library and sequenced using a high-throughput sequencing platform.[15][16]

-

Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density and location of ribosomes on each mRNA. This can reveal sites of ribosome stalling or changes in translation efficiency induced by this compound.[17]

-

4.5. Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography